4-Nonylphenylboronic acid

Overview

Description

4-Nonylphenylboronic acid is an organic compound with the molecular formula C15H25BO2. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase, with significant selectivity over related enzymes . This compound is part of the boronic acid family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Mechanism of Action

Target of Action

4-N-Nonylphenylboronic acid is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) . FAAH is primarily responsible for the hydrolysis of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, 4-N-Nonylphenylboronic acid can increase the levels of anandamide, leading to enhanced endocannabinoid signaling .

Mode of Action

The compound interacts with FAAH by binding to its active site, thereby preventing the enzyme from hydrolyzing its substrates . This results in an increase in the levels of anandamide and other fatty acid amides .

Biochemical Pathways

The primary biochemical pathway affected by 4-N-Nonylphenylboronic acid is the endocannabinoid signaling pathway. By inhibiting FAAH, the compound increases the levels of anandamide, which can then bind to and activate cannabinoid receptors. This leads to various downstream effects, including pain relief, mood enhancement, and reduced inflammation .

Pharmacokinetics

As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological targets .

Result of Action

The primary result of 4-N-Nonylphenylboronic acid’s action is an increase in endocannabinoid signaling due to elevated levels of anandamide. This can lead to various physiological effects, including pain relief, mood enhancement, and reduced inflammation .

Action Environment

The action of 4-N-Nonylphenylboronic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other molecules that can bind to FAAH may influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

4-Nonylphenylboronic acid is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC50 of 9.1 nM . This compound exhibits 870 times selectivity for FAAH over the related enzyme monoacylglycerol lipase (MAGL), which it inhibits with an IC50 of 7900 nM . Additionally, this compound is a weaker inhibitor of endothelial lipase and lipoprotein lipase, with IC50 values of 100 nM and 1400 nM, respectively . These interactions highlight the compound’s role in modulating lipid metabolism and signaling pathways.

Cellular Effects

This compound influences various cellular processes by inhibiting FAAH, leading to increased levels of fatty acid amides, such as anandamide . This elevation in fatty acid amides can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, increased anandamide levels can activate cannabinoid receptors, influencing processes such as pain perception, appetite regulation, and immune response . The compound’s effects on endothelial and lipoprotein lipase also suggest potential impacts on lipid transport and metabolism within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of FAAH, where it forms a reversible covalent bond with the enzyme’s serine residue . This interaction inhibits FAAH’s ability to hydrolyze fatty acid amides, leading to their accumulation . The compound’s selectivity for FAAH over MAGL and other lipases is attributed to differences in the active site architecture of these enzymes . Additionally, this compound’s weaker inhibition of endothelial and lipoprotein lipase suggests distinct binding interactions with these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent inhibition of FAAH over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH, leading to increased levels of fatty acid amides and associated physiological effects . At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and alterations in lipid metabolism . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting FAAH, the compound affects the hydrolysis of fatty acid amides, leading to their accumulation . This accumulation can influence metabolic flux and metabolite levels, impacting processes such as energy homeostasis and signaling . Additionally, the compound’s interactions with endothelial and lipoprotein lipase suggest potential effects on lipid transport and distribution .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as FAAH . Additionally, this compound may interact with lipid-binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FAAH and other lipases . The compound’s activity and function are influenced by its localization, as it needs to reach the enzyme’s active site to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nonylphenylboronic acid can be synthesized through various methods, including the reaction of 4-nonylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. Another common method involves the palladium-catalyzed coupling of 4-nonylphenyl halides with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Nonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert it into nonylphenyl derivatives.

Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Nonylphenol.

Reduction: Nonylphenyl derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

4-Nonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

- 4-Phenylboronic acid

- 4-Methylphenylboronic acid

- 4-Ethylphenylboronic acid

Comparison: 4-Nonylphenylboronic acid is unique due to its long nonyl chain, which imparts distinct hydrophobic properties and enhances its selectivity for fatty acid amide hydrolase compared to other boronic acids. This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name |

(4-nonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h10-13,17-18H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVJOGSLHAKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404611 | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-45-6 | |

| Record name | B-(4-Nonylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256383-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-NONYLPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SY8DS7Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

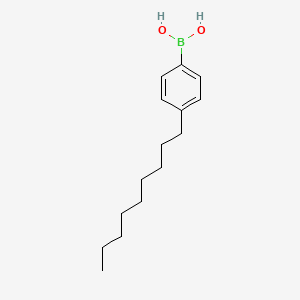

![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)